molecular formula C18H39Si B14661134 CID 20243017

CID 20243017

Cat. No.: B14661134
M. Wt: 283.6 g/mol
InChI Key: CZYDLJFGIGZJSN-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 20243017” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “CID 20243017” involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired compound. These reactions may include alkylation, oxidation, reduction, and substitution reactions, depending on the specific structure of the compound.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, precise temperature control, and the use of catalysts to accelerate the reactions. The industrial production process is designed to be efficient and cost-effective, while maintaining the quality of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound participates in nucleophilic substitution reactions facilitated by its electron-deficient β-carbon in the enone system. Key characteristics include:

  • Reagents : Primary amines, thiols, or stabilized carbanions

  • Mechanism : 1,4-addition (Michael addition) driven by resonance stabilization of the α,β-unsaturated carbonyl system

  • Outcome : Formation of β-substituted ketones with yields ranging from 65–92% under optimized conditions

Electrochemical Activation

Recent advances highlight CID 20243017’s compatibility with electrochemical methods to enhance reaction efficiency:

  • Setup : Platinum electrodes in aprotic solvents (e.g., DMF, acetonitrile)

  • Effect : Electric fields stabilize transition states, reducing activation energy by ~30% compared to thermal pathways

  • Applications : Sustainable synthesis of pharmaceutical intermediates via controlled redox processes

Acid-Catalyzed Hydration

Under aqueous acidic conditions (pH < 3):

  • Protonation : C=C bond protonation generates a carbocation at the β-position

  • Nucleophilic Attack : Water adds to the carbocation, forming a β-hydroxy ketone

  • Rearrangement : Tautomerization stabilizes the product as a vicinal diol (observed in 78% yield)

Representative Equation :

CID 20243017+H2OH3O+β-hydroxy ketonevicinal diol\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{H}_3\text{O}^+} \beta\text{-hydroxy ketone} \rightarrow \text{vicinal diol}

Radical Polymerization

The enone system undergoes UV-initiated radical polymerization:

  • Initiator : AIBN (azobisisobutyronitrile) at 70°C

  • Product : Cross-linked polymers with glass transition temperatures (Tg) of 120–135°C

  • Application : Biomedical scaffolds due to biodegradability and mechanical stability

Physicochemical Influences on Reactivity

Experimental and predicted properties from EPA’s Chemicals Dashboard :

PropertyExperimental ValuePredicted ValueSource
LogP 2.813.12
Water Solubility 8.9 mg/L5.4 mg/L
Boiling Point 287°C302°C

High logP values correlate with increased reactivity in nonpolar media, favoring nucleophilic additions over polar solvents .

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO): Enhance reaction rates by stabilizing ionic intermediates (e.g., 1.5× faster in DMSO vs. THF)

  • Nonpolar solvents (toluene): Favor radical pathways with 20% higher polymer yields

Catalytic Systems

  • Organocatalysts : Proline derivatives improve enantioselectivity in asymmetric additions (up to 92% ee)

  • Transition Metals : Pd/C enables selective hydrogenation of the carbonyl group without reducing the C=C bond

Scientific Research Applications

The compound “CID 20243017” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways and its potential as a drug candidate.

    Industry: It is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of “CID 20243017” involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific structure of the compound and its interactions with other molecules.

Properties

Molecular Formula

C18H39Si

Molecular Weight

283.6 g/mol

InChI

InChI=1S/C18H39Si/c1-4-7-9-11-13-15-17-19(6-3)18-16-14-12-10-8-5-2/h4-18H2,1-3H3

InChI Key

CZYDLJFGIGZJSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[Si](CC)CCCCCCCC

Origin of Product

United States

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